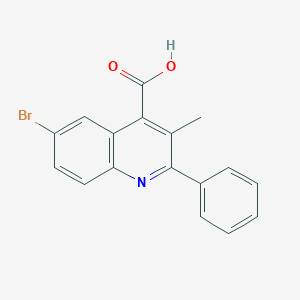

6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid

Übersicht

Beschreibung

6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid: is a quinoline derivative with a molecular formula of C₁₇H₁₂BrNO₂ and a molecular weight of 342.2 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 3rd position, and a phenyl group at the 2nd position of the quinoline ring, along with a carboxylic acid group at the 4th position . It is primarily used in research and development settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Methylation: The methyl group at the 3rd position can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can target the quinoline ring, leading to the formation of dihydroquinoline derivatives.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Dihydroquinoline derivatives.

Substitution: Amino or thio derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the efficacy of 6-bromo derivatives, including 6-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid, against Mycobacterium tuberculosis (Mtb). Research indicated that modifications at the C-6 position significantly influence the compound's activity against both replicating and non-replicating forms of Mtb. For instance, certain derivatives exhibited potent inhibitory effects with minimal inhibitory concentrations (MIC) as low as 16 µg/mL against Mtb, suggesting their potential as anti-tubercular agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). In vitro studies revealed that certain derivatives had IC50 values ranging from 7.7 to 14.2 µg/mL, indicating strong cytotoxic effects comparable to established chemotherapeutic agents like 5-fluorouracil . The mechanism involves the inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival .

Antioxidant Activity

Another significant application of this compound is its antioxidant activity. A series of quinoline derivatives were synthesized and evaluated for their ability to scavenge free radicals. The introduction of halogen substituents, such as bromine, was found to enhance antioxidant properties by facilitating electron donation through halogen bonding interactions, which can stabilize radical species .

Histone Deacetylase Inhibition

The compound's structure has led to its exploration as a histone deacetylase (HDAC) inhibitor. HDACs are critical targets in cancer therapy due to their role in regulating gene expression related to cell cycle progression and apoptosis. Derivatives of this compound have demonstrated selectivity towards HDAC3, with IC50 values indicating effective inhibition without affecting other HDAC isoforms . This selectivity is crucial for minimizing side effects associated with broader HDAC inhibition.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is essential for drug development. Various studies have synthesized and tested numerous derivatives of this compound to identify optimal substituents that enhance activity against specific biological targets. For instance, modifications at the C-2 and C-6 positions have been systematically explored to improve potency against Mtb and cancer cells .

Table 2: Structural Modifications and Their Effects on Activity

| Modification Position | Substituent Type | Effect on Activity |

|---|---|---|

| C-6 | Methyl | Increased anti-TB activity |

| C-6 | Ethyl | Decreased anti-TB activity |

| C-2 | Naphthyl | Enhanced cytotoxicity |

Wirkmechanismus

The mechanism of action of 6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

- 6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid

- 6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid

- 6-Iodo-3-methyl-2-phenylquinoline-4-carboxylic acid

Comparison: 6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s overall chemical behavior and interactions with biological targets .

Biologische Aktivität

6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline scaffold with a bromine substituent at the 6-position and a carboxylic acid group at the 4-position. The presence of these functional groups is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromine atom enhances its reactivity and binding affinity, influencing the modulation of target proteins involved in cellular signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting metabolic processes.

- Receptor Modulation : Interaction with receptors can lead to alterations in cellular responses, particularly in cancerous tissues.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results comparable to standard antibiotics.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Candida albicans | 16.69 µM |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against ovarian cancer models. In vivo studies indicated that it could inhibit tumor growth effectively, demonstrating an approximate tumor growth inhibition (TGI) of 70% in xenograft models . The mechanism appears to involve modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

- Antitumor Efficacy : In a study involving human ovarian adenocarcinoma xenografts, treatment with this compound resulted in significant tumor regression. The compound's ability to penetrate biological barriers and exhibit low toxicity was highlighted as a key advantage for therapeutic applications .

- Antimicrobial Testing : A series of experiments assessed the antimicrobial efficacy of the compound against multiple strains of bacteria and fungi. Results indicated that structural modifications could enhance activity, particularly through the introduction of electron-withdrawing groups like halogens .

Comparative Analysis

When compared to similar compounds, such as 6-Chloro and 6-Fluoro analogs, this compound exhibited unique binding properties due to the larger size and different electronegativity of bromine. This distinction may contribute to its enhanced biological activity, particularly in enzyme interactions.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Significant |

| 6-Chloro analog | Moderate | Moderate |

| 6-Fluoro analog | Low | Low |

Eigenschaften

IUPAC Name |

6-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKKGUXOCBNLQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356743 | |

| Record name | 6-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330834-94-1 | |

| Record name | 6-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.